Siais117: A Technical Guide to its Discovery and Development as a Brigatinib-PROTAC
Siais117: A Technical Guide to its Discovery and Development as a Brigatinib-PROTAC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Siais117, a proteolysis-targeting chimera (PROTAC) developed from the anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib. Siais117 represents a promising strategy to overcome acquired resistance to ALK-targeted therapies in cancers such as non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). This document details its mechanism of action, quantitative efficacy data, and the experimental protocols used for its characterization.
Introduction: Addressing Resistance in ALK-Positive Cancers
EML4-ALK and NPM-ALK fusion proteins are key oncogenic drivers in subsets of NSCLC and ALCL, respectively.[1][2] While FDA-approved ALK inhibitors have shown significant clinical efficacy, the development of drug resistance, often through secondary mutations in the ALK kinase domain like the G1202R mutation, remains a major clinical challenge.[1][3]
PROTAC technology offers a novel therapeutic modality to address drug resistance.[1] These bifunctional molecules co-opt the cell's natural protein disposal system by bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Siais117 was designed and synthesized as a potent ALK-targeting PROTAC. It is a conjugate of the potent ALK inhibitor Brigatinib and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][4][5] By inducing the degradation of ALK fusion proteins, Siais117 can overcome resistance mechanisms, block cancer cell growth, and inhibit downstream signaling pathways.[4][5] Notably, it has demonstrated efficacy against the formidable ALK G1202R point mutation.[1][3][4][5]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Siais117 functions as a classic PROTAC, inducing the degradation of its target protein, ALK. The process involves several key steps, as illustrated below.
Figure 1: Mechanism of Action for Siais117.
The Brigatinib moiety of Siais117 binds to the kinase domain of the ALK fusion protein, while the VHL ligand portion binds to the VHL E3 ubiquitin ligase complex. This simultaneous binding forms a ternary complex (ALK-Siais117-VHL). The proximity induced by the complex allows the E3 ligase to transfer ubiquitin molecules to the ALK protein. This poly-ubiquitination marks ALK for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the oncoprotein from the cell. Siais117 is then released and can catalytically induce the degradation of further ALK molecules.
Downstream Signaling Inhibition
The degradation of ALK protein by Siais117 effectively shuts down its downstream signaling pathways, which are crucial for cancer cell proliferation and survival. One key pathway involves the phosphorylation of STAT3.
Figure 2: Inhibition of ALK-STAT3 Signaling Pathway.
Treatment with Siais117 leads to a reduction in the phosphorylation of both ALK and STAT3.[4][5] This prevents the translocation of pSTAT3 to the nucleus, thereby inhibiting the transcription of genes essential for cell growth and survival.
Quantitative Data Presentation
Siais117 has demonstrated potent anti-proliferative and degradation activity across various cancer cell lines.
Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour incubation period.
| Cell Line | ALK Status | IC50 (nM) |
| SR | NPM-ALK | 1.7 |
| H2228 | EML4-ALK | 46 |
| NCI-H1688 | Small Cell Lung Cancer | 259 |
| NCI-H69 | Small Cell Lung Cancer | 799 |
| Table 1: Anti-proliferative activity of Siais117 in various cancer cell lines.[4][5] |
Siais117 also showed significantly better growth inhibition compared to Brigatinib in a 293T cell line engineered to express the G1202R-resistant ALK mutant.[1][2][6]
Protein Degradation Activity
While specific DC50 (half-maximal degradation concentration) values are not available in the reviewed literature, the effective concentrations for ALK protein degradation have been reported.
| Cell Line | ALK Status | Treatment Conditions | Outcome |
| H2228 | EML4-ALK | Starting at 50 nM | Initiation of ALK protein degradation. |
| SR | NPM-ALK | 100 nM for 24 hours | Sustained degradation of ALK protein. |
| Table 2: Observed ALK protein degradation induced by Siais117.[4][5] |
Experimental Protocols
The characterization of Siais117 involved standard cell biology and biochemical assays. Below are detailed methodologies for the key experiments.
Experimental Workflow
Figure 3: General experimental workflow for Siais117 evaluation.
Cell Viability and Proliferation (CCK-8 Assay)
This colorimetric assay measures cell viability by quantifying the metabolic activity of cellular dehydrogenases.
-
Cell Seeding : Cells are harvested during the logarithmic growth phase and seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium. Plates are pre-incubated for 24 hours (37°C, 5% CO2) to allow for cell adherence.[7]
-
Compound Treatment : Siais117 is serially diluted to various concentrations in culture medium. 10 µL of each concentration is added to the respective wells. A vehicle control (e.g., DMSO) is also included. The plate is incubated for the desired period (e.g., 72 hours).
-
CCK-8 Addition : 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.[1][4][7] Care is taken to avoid introducing air bubbles.
-
Incubation : The plate is incubated for 1-4 hours at 37°C. Incubation time may vary depending on the cell type and density.[1][7]
-
Absorbance Measurement : The absorbance is measured at 450 nm using a microplate reader.[1][4][7]
-
Data Analysis : The IC50 value is calculated by plotting the percentage of cell viability against the log concentration of Siais117 and fitting the data to a dose-response curve.
Protein Degradation Analysis (Western Blotting)
This technique is used to detect and quantify the levels of specific proteins in cell lysates.
-
Cell Treatment and Lysis : Cells are seeded in 6-well plates and treated with Siais117 at the desired concentrations and time points (e.g., 0-500 nM for 24 hours). After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration of each lysate is determined using a BCA protein assay to ensure equal loading.
-
Sample Preparation : An appropriate amount of total protein (e.g., 20-30 µg) from each sample is mixed with Laemmli sample buffer and boiled at 95°C for 5 minutes.
-
SDS-PAGE : The protein samples are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : The membrane is incubated with primary antibodies specific for the target proteins (e.g., ALK, p-ALK, STAT3, p-STAT3, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation.[8]
-
Secondary Antibody Incubation : After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[8]
-
Detection : Following further washes, a chemiluminescent substrate is applied to the membrane, and the signal is captured using a digital imaging system or X-ray film.[9]
-
Analysis : The intensity of the protein bands is quantified using image analysis software and normalized to the loading control to determine the relative protein levels.
Conclusion and Future Directions
Siais117 is a potent Brigatinib-based PROTAC that effectively induces the degradation of ALK fusion proteins, including the drug-resistant G1202R mutant.[1][4][5] It demonstrates strong anti-proliferative activity in ALK-positive cancer cell lines and also in small cell lung cancer models.[4][5] The development of Siais117 highlights the potential of PROTAC technology to overcome targeted therapy resistance. While initial reports mention promising anti-tumor activity in xenograft mouse models, further in vivo studies are necessary to fully evaluate its pharmacokinetic properties, efficacy, and safety profile for potential clinical translation.[6]
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. Development of a Brigatinib degrader (SIAIS117) as a potential treatment for ALK positive cancer resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 4. lumiprobe.com [lumiprobe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. youtube.com [youtube.com]
